Sodium sulfate S-35

Overview

Description

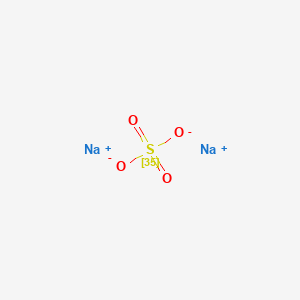

Sodium sulfate S-35 is an inorganic compound with the molecular formula Na2O4S . It is also known as disodium sulfate-35S . The compound is a sodium salt form of sulfuric acid and disassociates in water to provide sodium ions and sulfate ions .

Molecular Structure Analysis

The molecular structure of this compound consists of two sodium ions (Na+) and one sulfate ion (SO4^2-) . The sulfate ion is composed of one sulfur atom surrounded by four oxygen atoms in a tetrahedral arrangement . The compound has a molecular weight of 144.946 g/mol .Physical and Chemical Properties Analysis

This compound has a molecular weight of 144.946 g/mol . It has no hydrogen bond donors, four hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 144.9282294 g/mol . The compound has a topological polar surface area of 88.6 Ų and a complexity of 62.2 .Scientific Research Applications

Cysteine Synthesis in Hens : Sodium sulfate S-35 is used for cysteine synthesis in hens, with the S-35 label detected in hen's eggs, indicating its incorporation into biological systems (Lagodiuk et al., 1984).

Sulfate Metabolism in Rats : Studies have shown distinct patterns in sulfate metabolism across different ages in rats, with S35-labelled sodium sulfate indicating varied sulfur-35 concentrations in rat sera (Dziewiatkowski, 1954).

Radiosulfur Distribution : Radiosulfur from S-35-labeled sodium sulfate has been studied for its distribution in human and rat tissues, particularly in structures containing sulfated mucopolysaccharides (Denko & Priest, 1957).

Cryopreserved Corneal Grafts : Research on the incorporation of this compound by cryopreserved corneal grafts in vivo showed varying levels of isotope incorporation, providing insights into corneal graft healing (Polack & McEntyre, 1969).

Sulfur Amino Acid Synthesis in Ruminants : this compound has been used to study the synthesis of sulfur amino acids like cystine and methionine in ruminants, showing its utility in understanding metabolic pathways (Block, Stekol & Loosli, 1951).

Axonal Transport in Goldfish : This compound has been used to demonstrate the axonal flow of sulfated mucopolysaccharides in goldfish, showing its role in neural processes (Elam, Goldberg, Radin & Agranoff, 1970).

Cholesterol Sulfate Studies : this compound has also been used in studies on the incorporation of sulfate into cholesterol sulfate in humans, indicating its metabolic activity in various tissues and fluids (Moser, Moser & Orr, 1966).

Mechanism of Action

Safety and Hazards

Sodium sulfate S-35, like other sodium sulfate compounds, should be handled with care. It can cause irritation to the eyes and respiratory tract if not handled with caution . Ingestion of large amounts may also lead to gastrointestinal issues . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

Future Directions

While specific future directions for Sodium sulfate S-35 are not detailed in the retrieved sources, research on organosulfates, which include organic sulfate esters like this compound, is a burgeoning area in biology . Future research needs include combined field, laboratory, and modeling studies to reduce uncertainties in estimates of organosulfate concentrations and their implications on atmospheric physicochemical processes .

Properties

InChI |

InChI=1S/2Na.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2/i;;5+3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZURENOXWZQFD-ZCTIQAIZSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[O-][35S](=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10162103 | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14262-80-7 | |

| Record name | Sodium sulfate S 35 [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014262807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfate S 35 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10162103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM SULFATE S-35 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N70TRY6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

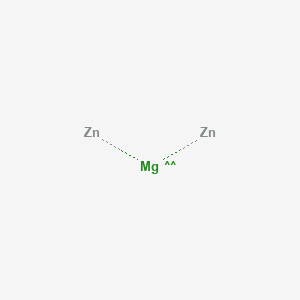

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-chloro-3-[chloro(phenyl)methyl]benzene](/img/structure/B81777.png)